Cas no 2171355-85-2 (6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid)

6-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid is a specialized Fmoc-protected amino acid derivative, designed for peptide synthesis applications. Its structure features an Fmoc group at the N-terminus, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The compound’s branched alkyl side chain enhances hydrophobicity, making it suitable for modifying peptide properties such as stability and membrane permeability. The chiral center at the 2S position ensures stereochemical integrity in peptide assembly. This derivative is particularly valuable for introducing non-natural amino acid motifs into peptide sequences, enabling precise structural and functional customization in research and pharmaceutical development. High purity and reliable reactivity further support its utility in demanding synthetic workflows.
6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid structure
2171355-85-2 structure
商品名:6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid
CAS番号:2171355-85-2
MF:C25H30N2O5
メガワット:438.516107082367
CID:5865568
PubChem ID:165552199

6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid 化学的及び物理的性質

名前と識別子

    • 6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid
    • 2171355-85-2
    • 6-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
    • EN300-1487394
    • インチ: 1S/C25H30N2O5/c1-16(11-12-23(28)29)13-14-26-24(30)17(2)27-25(31)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,11-15H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)/t16?,17-/m0/s1
    • InChIKey: QPQIEJPOJHXBGL-DJNXLDHESA-N
    • ほほえんだ: O(C(N[C@@H](C)C(NCCC(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 438.21547206g/mol
  • どういたいしつりょう: 438.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 11
  • 複雑さ: 632
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 105Ų

6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1487394-500mg
6-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
2171355-85-2
500mg
$809.0 2023-09-28
Enamine
EN300-1487394-0.5g
6-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
2171355-85-2
0.5g
$2336.0 2023-06-06
Enamine
EN300-1487394-1.0g
6-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
2171355-85-2
1g
$2433.0 2023-06-06
Enamine
EN300-1487394-0.05g
6-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
2171355-85-2
0.05g
$2044.0 2023-06-06
Enamine
EN300-1487394-2.5g
6-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
2171355-85-2
2.5g
$4771.0 2023-06-06
Enamine
EN300-1487394-5.0g
6-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
2171355-85-2
5g
$7058.0 2023-06-06
Enamine
EN300-1487394-100mg
6-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
2171355-85-2
100mg
$741.0 2023-09-28
Enamine
EN300-1487394-50mg
6-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
2171355-85-2
50mg
$707.0 2023-09-28
Enamine
EN300-1487394-0.25g
6-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
2171355-85-2
0.25g
$2239.0 2023-06-06
Enamine
EN300-1487394-1000mg
6-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-methylhexanoic acid
2171355-85-2
1000mg
$842.0 2023-09-28

6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid 関連文献

6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acidに関する追加情報

6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic Acid: A Comprehensive Overview

The compound 6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid (CAS No: 2171355-85-2) is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a propanamide moiety, and a 4-methylhexanoic acid backbone. The stereochemistry at the second carbon of the propanamide group is specified as (2S), indicating a specific spatial arrangement that is critical for its functional properties.

The Fmoc group, derived from 9H-fluoren-9-yl methoxy carbonyl, is a well-known protecting group in peptide synthesis. It plays a pivotal role in controlling the reactivity of amino groups during the synthesis of peptides and other bioactive molecules. The presence of this group in the compound suggests its potential use as an intermediate in peptide synthesis or as a building block for constructing more complex molecules with tailored biological activities.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules with high stereoselectivity. The synthesis of 6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid involves multi-step reactions, including nucleophilic substitutions, amide bond formations, and stereoselective reductions. These methods are optimized to ensure high yields and excellent stereochemical control, which are essential for maintaining the compound's biological activity.

In terms of applications, this compound exhibits promising potential in drug delivery systems due to its amphiphilic nature. The 4-methylhexanoic acid backbone provides hydrophobicity, while the Fmoc group contributes hydrophilicity, making it an ideal candidate for forming self-assembled structures such as micelles or liposomes. These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Furthermore, studies have shown that this compound can serve as a versatile linker in bioconjugate chemistry. Its ability to form stable amide bonds with various biomolecules makes it valuable for creating bioconjugates with enhanced stability and functionality. For instance, it can be used to link therapeutic agents to targeting ligands or imaging agents, enabling precise delivery of drugs to specific tissues or cells.

The stereochemistry at the (2S) position is crucial for the compound's biological activity. Research has demonstrated that this configuration enhances the molecule's ability to interact with specific receptors or enzymes, thereby improving its efficacy in therapeutic applications. This highlights the importance of stereocontrol in medicinal chemistry and underscores the need for advanced synthetic methodologies to produce enantiomerically pure compounds.

In conclusion, 6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid (CAS No: 2171355-85-2) is a sophisticated molecule with diverse applications in medicinal chemistry and materials science. Its unique structure, combining a Fmoc protecting group with a chiral propanamide moiety and a hydrophobic hexanoic acid backbone, positions it as a valuable tool for constructing advanced biomaterials and therapeutic agents. Ongoing research continues to explore its potential in drug delivery systems and bioconjugate chemistry, paving the way for innovative applications in the biomedical field.

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